molecular formula C11H9N3O B3032000 3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole CAS No. 921938-54-7

3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole

Cat. No. B3032000
CAS RN: 921938-54-7
M. Wt: 199.21 g/mol
InChI Key: ZKEJKACUGXVHKW-UHFFFAOYSA-N
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Description

The compound "3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole" is a derivative of the 1H-pyrazole class, which is known for its significance in the synthesis of biologically active compounds. Although the provided papers do not directly discuss this specific compound, they do provide valuable insights into the chemistry of related pyrazole derivatives, which can be extrapolated to understand the potential characteristics and reactivity of "3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole" .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, including condensation and cyclization processes. For instance, the synthesis of 3-phenyl-1H-pyrazole derivatives can be achieved through Knoevenagel condensation followed by a cyclization reaction, starting from acetophenone and hydrazine . Similarly, fused polycyclic pyrazole derivatives can be synthesized using a three-component regioselective reaction under ultrasound irradiation, which offers rapid synthesis with excellent yields . These methods could potentially be adapted for the synthesis of "3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques and X-ray diffraction studies. For example, the structure of a pyrazoline compound was confirmed by X-ray diffraction, which revealed its crystallization in the monoclinic system . Similarly, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were established by X-ray diffraction, providing insights into the conformation and interactions within the crystal lattice . These techniques would be essential for the structural characterization of "3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole".

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, often serving as intermediates for the development of biologically important heterocyclic compounds. For instance, 3-methyl-4-arylmethylene isoxazole-5(4H)-ones and 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles are used as building blocks in synthetic organic chemistry . The reactivity of "3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole" would likely be influenced by the isocyanate group, which is known to react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their substitution patterns. For example, the presence of halogen substituents can influence the crystallization and molecular packing of the compounds . The isocyanate group in "3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole" would be expected to have a significant impact on its reactivity and physical properties, such as solubility and melting point. Additionally, the presence of this functional group could also affect the compound's ability to form hydrogen bonds and other non-covalent interactions in the solid state.

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : 3-phenyl-1H-pyrazole derivatives, a category that includes 3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole, have been identified as significant intermediates in the synthesis of compounds with potential biological activities. These activities include anticancer properties, with some derivatives exhibiting potential as small molecule inhibitors for cancer treatment (Liu, Xu, & Xiong, 2017).

  • Tautomerism Studies : The structural properties of NH-pyrazoles, which include compounds like 3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole, have been studied through X-ray crystallography and NMR spectroscopy. These studies focus on understanding the tautomerism in these compounds, which is essential for their potential applications in medicinal chemistry (Cornago et al., 2009).

  • Anticancer and Antimicrobial Agents : Pyrazole derivatives, including those related to 3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole, have been synthesized and evaluated for their anticancer and antimicrobial properties. These studies contribute to the discovery of new pharmaceutical agents with potential applications in treating various diseases (Katariya, Vennapu, & Shah, 2021).

  • Antiviral Activity : Research on 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, closely related to the compound , has shown promise in developing antiviral agents. These compounds have been evaluated for their in vitro antiviral activity, particularly against herpes simplex virus (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

  • Electrochemically Catalyzed Reactions : The electrochemical catalysis of 1H-pyrazoles, which includes compounds like 3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole, has been explored. These studies have led to the electro-organic synthesis of new heterocyclic compounds, highlighting the versatility of pyrazole derivatives in synthetic chemistry (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).

properties

IUPAC Name

3-(4-isocyanatophenyl)-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-14-7-6-11(13-14)9-2-4-10(5-3-9)12-8-15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEJKACUGXVHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640187
Record name 3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole

CAS RN

921938-54-7
Record name 3-(4-Isocyanatophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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